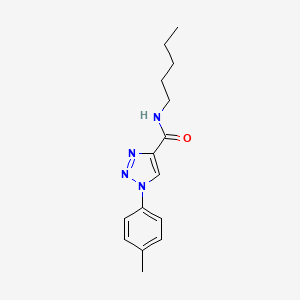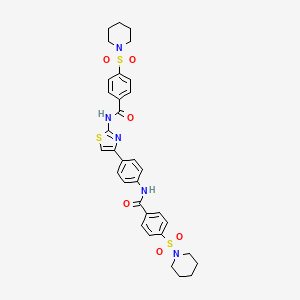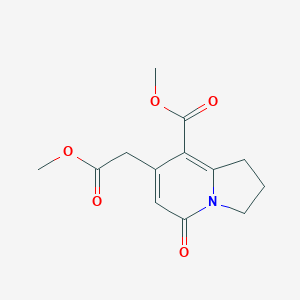![molecular formula C14H17Cl2NO3 B2421683 Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate CAS No. 1214081-51-2](/img/structure/B2421683.png)
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is a complex organic compound with significant applications in various fields such as pharmaceuticals, organic synthesis, and material science. Its structure comprises a methyl ester group, a dichlorobenzoyl moiety, and a dimethylbutanoate backbone, making it a versatile molecule for scientific research.
Wirkmechanismus
Target of Action
Similar compounds, such as dichlorobenzamide derivatives, have been known to interact with various enzymes responsible for the development of tumors
Mode of Action
It’s known that the compound is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been shown to block enzymes responsible for the development of tumors
Result of Action
Compounds with similar structures have shown diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . More research is needed to understand the specific effects of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine and ester. One common method includes the following steps:
Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride.
Formation of the amide bond: The 3,5-dichlorobenzoyl chloride is then reacted with an amine in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: The final step involves esterification of the amide with methanol under acidic conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein-protein interactions, and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- Methyl 2,5-dichlorobenzoate
Uniqueness
Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of both a dichlorobenzoyl group and a dimethylbutanoate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,3)11(13(19)20-4)17-12(18)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCUCFVGBAHPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2421606.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2421607.png)

![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)
![benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2421612.png)
![3-fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2421613.png)
![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)


![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)
![1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)


